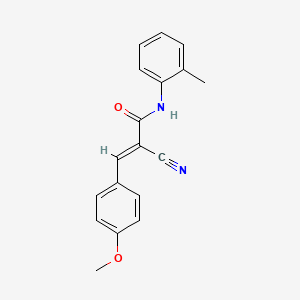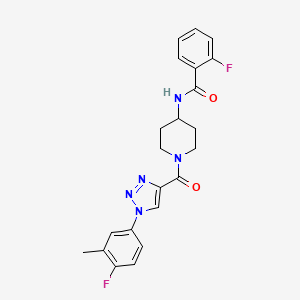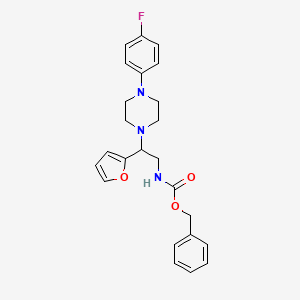![molecular formula C16H16BrN3O3 B2654896 Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate CAS No. 2097895-28-6](/img/structure/B2654896.png)
Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Tumor-Targeting Agents
Research has shown that derivatives of pyrrolo[2,3-d]pyrimidines, which may include compounds structurally related to Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate, have been designed and synthesized for targeted antitumor activities. These compounds demonstrate selective cellular uptake via folate receptors and inhibit de novo purine nucleotide biosynthesis, resulting in potent inhibition against tumor cells in culture. This suggests their potential application in developing novel antitumor agents with specific cellular uptake mechanisms (Wang et al., 2013).
Antimicrobial and Antifungal Applications
A novel series of compounds, including thieno[3,2-d]pyrimidin-2-yl-amino derivatives, has been synthesized, showcasing significant in vitro activity against various human tumor cell lines and exhibiting high antibacterial activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017). This indicates the potential of this compound-related compounds in antimicrobial and antifungal drug development.
Cholinesterase Inhibitors
Compounds related to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes involved in neurodegenerative diseases. These studies suggest the compound's derivatives as potential leads for developing treatments against diseases like Alzheimer's (Pizova et al., 2017).
Catalytic Activities in Organic Synthesis
Derivatives of this compound have been explored for their catalytic activities, particularly in reactions such as the arylation of oxazoles with aryl bromides. These findings highlight the compound's utility in facilitating complex organic syntheses, which can be applied in the synthesis of pharmacologically active molecules (Chen & Yang, 2018).
Synthesis of Antiallergic Agents
The structural framework of this compound serves as a precursor in synthesizing compounds with antiallergic properties. Such research endeavors contribute to the development of novel therapeutic agents aimed at mitigating allergic reactions (Nohara et al., 1985).
properties
IUPAC Name |
benzyl 3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c17-13-8-18-15(19-9-13)23-14-6-7-20(10-14)16(21)22-11-12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLDCNIRNFSSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)
![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)




![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/no-structure.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2654831.png)

![N-(3,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2654833.png)
![2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2654835.png)
![4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2654836.png)